O-Methyl Meloxicam-d3
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Overview
Description
O-Methyl Meloxicam-d3, also known as 4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, is a biochemical used for proteomics research . It is the labelled analogue of O-Methyl Meloxicam, which is an impurity of Meloxicam .
Synthesis Analysis
An innovative and efficient method to synthesize meloxicam, which could be related to this compound, was described in a one-step procedure using mainly impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another study reported the synthesis of meloxicam drug (methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazol-2-amine-3-carboxylate 1,1-dioxide) using the same catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 . A study on the crystal structure of a meloxicam co-crystal with benzoic acid might provide insights into the molecular structure of this compound .
Chemical Reactions Analysis
Meloxicam, the parent compound of this compound, has been studied for its biotransformation by Cunninghamella blakesleeana, resulting in metabolites like 5-hydroxymethyl meloxicam and 5-carboxy meloxicam . The solubility of meloxicam in methanol and water mixtures has also been investigated .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 . More detailed physical and chemical properties might be similar to those of meloxicam, which has been studied for its interaction with phospholipid bilayers .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
1794737-37-3 |
---|---|
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
368.44 |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChI Key |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Synonyms |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
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